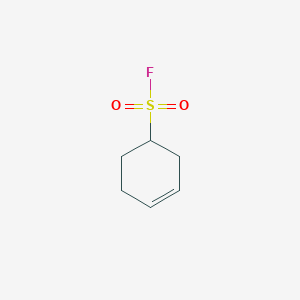
Cyclohex-3-ene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-ene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FO2S. It belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity balance. This compound is used in various fields, including organic synthesis, chemical biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohex-3-ene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of cyclohex-3-ene using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another method involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .
Industrial Production Methods
In industrial settings, this compound is typically produced through the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This method is favored due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohex-3-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, sulfuryl fluoride gas, and other fluorinating agents. These reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives .
Applications De Recherche Scientifique
Cyclohex-3-ene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Chemical Biology: It serves as a covalent probe for targeting specific amino acids or proteins in biological systems.
Drug Discovery: It is used in the development of novel pharmaceuticals due to its unique reactivity and stability.
Materials Science: It is employed in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclohex-3-ene-1-sulfonyl fluoride involves its ability to act as an electrophilic warhead. It can form covalent bonds with nucleophilic sites in target molecules, such as amino acids or proteins. This interaction can lead to the inactivation of enzymes or the modification of biological pathways .
Comparaison Avec Des Composés Similaires
Cyclohex-3-ene-1-sulfonyl fluoride is unique compared to other sulfonyl fluorides due to its specific structure and reactivity. Similar compounds include:
Cyclohexane-1-sulfonyl fluoride: Lacks the double bond present in this compound, resulting in different reactivity.
Benzene-1-sulfonyl fluoride: Contains an aromatic ring, leading to distinct chemical properties and applications.
This compound stands out due to its balance of stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
cyclohex-3-ene-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDPOUVIDIJKFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














